tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate
Overview
Description
Tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate is a complex organic compound known for its various applications in chemistry and biochemistry. It belongs to the class of carbamate esters and exhibits unique properties due to its structure, which incorporates both hydroxyl and carbamate functional groups. This compound is notable for its stereochemistry, indicated by the (2R,3S) configuration, which plays a significant role in its reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate typically involves multi-step organic reactions starting from readily available substrates. One common approach includes the protection of the hydroxyl groups, followed by the formation of the carbamate ester through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound often utilizes optimized catalytic processes to enhance yield and efficiency. Key steps involve the catalytic hydrogenation of intermediate compounds, ensuring the selective formation of the desired stereoisomers under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: Reactions where the hydroxyl groups can be converted to carbonyl or carboxyl groups under the influence of oxidizing agents.
Reduction: Processes that may involve the reduction of double bonds or carbamate groups.
Substitution: Nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions in the presence of base catalysts.
Major Products
The major products formed from these reactions depend on the reaction conditions and reagents used, often resulting in the formation of derivatives with modified functional groups, enhancing the compound's reactivity or altering its biological activity.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate is utilized as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
In biological research, this compound serves as a probe to study enzyme interactions, particularly those involving carbamate-inhibiting enzymes.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry
In industry, it is used as an intermediate in the synthesis of complex molecules, playing a role in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The carbamate group can form stable adducts with enzyme active sites, leading to inhibition or modulation of enzyme activity. The stereochemistry of the compound further influences its binding affinity and specificity towards different molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate
Ethyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate
Propyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate
Highlighting Uniqueness
Tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate is unique due to the tert-butyl group, which imparts greater steric hindrance compared to its methyl, ethyl, or propyl analogs. This steric bulk influences its reactivity and interaction with biological targets, often resulting in enhanced stability and selectivity in various applications.
By leveraging its unique structural features, this compound continues to find diverse applications across chemistry, biology, and industry, showcasing the importance of detailed molecular design in advancing scientific research.
Properties
IUPAC Name |
tert-butyl N-[(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/t20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUDVBSIURBUGW-RTWAWAEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC=C[C@@H]([C@@H](CO)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849531 | |
Record name | tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609812-03-5 | |
Record name | tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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